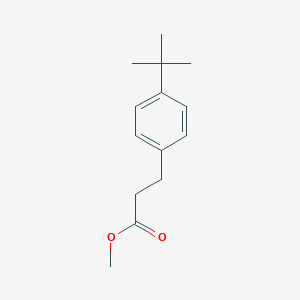

甲基3-(4-叔丁基苯基)丙酸酯

描述

Synthesis Analysis

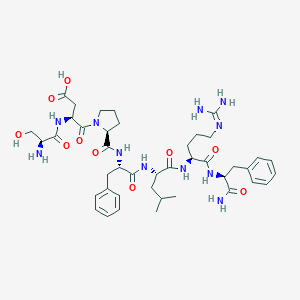

The synthesis of Methyl 3-(4-tert-butylphenyl)propanoate and its derivatives has been explored through various methods. A notable synthesis route involves improving the yield of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant precursor, by using KOH as a catalyst under specific reaction conditions, achieving an average yield of 95% (Huo Xiao-jian, 2010). Another study focuses on the transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, examining the equilibrium constants and molecular geometries to understand the reaction pathways (A. Volod’kin, G. Zaikov, N. M. Evteeva, 2012).

Molecular Structure Analysis

The molecular structure of methyl 3-(4-tert-butylphenyl)propanoate and its analogs has been a subject of study, with research focusing on understanding its conformation and how it influences the compound's properties. The structure affects its reactivity and the efficiency of its applications, such as in the development of novel antioxidants (Wang We, 2014).

Chemical Reactions and Properties

Research on the chemical reactions of methyl 3-(4-tert-butylphenyl)propanoate includes its involvement in transesterification processes and its application in synthesizing complex molecules. These studies help in understanding its chemical behavior and potential as a building block in organic synthesis. For instance, its transesterification with tetrakis(hydroxymethyl)methane sheds light on its reactivity and potential applications in material science (A. Volod’kin, G. Zaikov, N. M. Evteeva, 2012).

Physical Properties Analysis

The physical properties of methyl 3-(4-tert-butylphenyl)propanoate, such as its melting point and solubility, are essential for its application in various industries. The optimization of synthesis processes aims to enhance these properties for specific applications, such as improving the antioxidant properties of related compounds (Huo Xiao-jian, 2010).

科学研究应用

分析古菌菌株中的有机酸:用于分析由嗜热硫依赖厌氧古菌菌株ST 546 (Rimbault et al., 1993)产生的有机酸。

研究反应产物的性质:参与研究以了解反应产物及其反应的性质 (Volod’kin et al., 2012)。

昆虫和肝酶代谢研究:该化合物用于研究昆虫和小鼠肝酶中3,5-二叔丁基苯基-N-甲基氨基甲酸酯的代谢 (Douch & Smith, 1971)。

合成有机金属抗生素类似物:在合成抗生素普拉替米金属有机类似物中发挥作用,尽管它没有显著的抗菌活性 (Patra et al., 2012)。

合成芳基取代配体和配合物:该化合物用于合成芳基取代三酰胺配体和钼(IV)配合物 (Greco et al., 1998)。

产生双环化合物:用于串联环闭合重要反应-自由基环化反应以产生双环化合物 (Clive & Cheng, 2001)。

新型抗氧化剂的原料:用作合成新型抗氧化剂的原料 (Wang We, 2014)。

铑催化的氢甲酰化中的配体:甲基3-(4-叔丁基苯基)丙酸酯作为铑催化的氢甲酰化反应中的配体,用于选择性苯乙烯的反应 (Mikhel et al., 2011)。

基质辅助激光解吸/电离质谱的基质:对于非常不稳定的化合物,特别是取代富勒烯,它是一种优秀的非质子基质 (Ulmer et al., 2000)。

抗氧化剂1010和1076的主要原料:该化合物是抗氧化剂1010和1076的主要原料 (Huo Xiao-jian, 2010)。

与DNA和蛋白质结合:已合成并显示其与DNA和蛋白质结合 (Mukhopadhyay et al., 2015)。

汽油添加剂:尽管不是该化合物,但相关化合物叔丁基甲基醚(MTBE)被用作汽油添加剂 (Amberg et al., 2001)。

食品包装材料:被确认为从用作食品包装的聚乙烯薄膜中迁移的非意图添加物(NIAS) (Vera et al., 2019)。

抗炎作用:甲基3-(3,4-二羟基苯基)-丙酸酯显示出适度的抗炎作用 (Ren et al., 2021)。

神经兴奋剂的合成:2-氨基-3-(3-羟基-5-叔丁基异噁唑-4-基)丙酸的对映体用于合成神经兴奋剂 (Pajouhesh et al., 2000)。

甲基丙酸酯生产的催化剂:用于通过乙烯的甲氧羰基化反应生产甲基丙酸酯的催化剂 (Clegg et al., 1999)。

合成酯油中的抗氧化剂:用于介孔二氧化硅纳米颗粒中减缓合成酯油的氧化 (Huang et al., 2018)。

食品接触材料的安全性:在与食物接触的聚烯烃中进行安全评估(Flavourings, 2011)。

双功能配体的合成:用于合成双功能单膦酸Dota衍生物(Řezanka等,2008年)。

系统杀菌剂的合成:促进系统杀菌剂S-对映体的化酶合成(Majerić等,1995年)。

属性

IUPAC Name |

methyl 3-(4-tert-butylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-14(2,3)12-8-5-11(6-9-12)7-10-13(15)16-4/h5-6,8-9H,7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJDVUHKLZDHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622582 | |

| Record name | Methyl 3-(4-tert-butylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-tert-butylphenyl)propanoate | |

CAS RN |

1211-99-0 | |

| Record name | Methyl 3-(4-tert-butylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

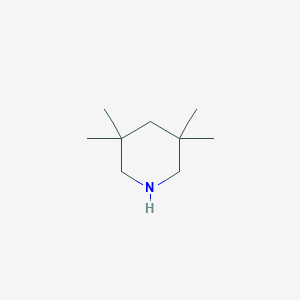

![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)

![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18053.png)

![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)